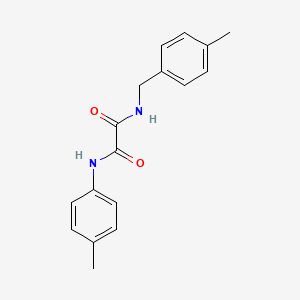![molecular formula C20H20N2O4 B4955417 2-({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B4955417.png)
2-({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)benzoic acid, also known as PACBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PACBA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 396.47 g/mol.
作用机制
The mechanism of action of 2-({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)benzoic acid is not fully understood, but it is believed to involve the inhibition of specific enzymes and protein-protein interactions. For example, 2-({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)benzoic acid has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins and play a role in tumor invasion and metastasis. 2-({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)benzoic acid has also been shown to inhibit the interaction between the HIV-1 integrase and its cofactor LEDGF/p75, which is essential for viral replication.
Biochemical and Physiological Effects:
2-({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)benzoic acid has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 2-({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)benzoic acid can induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the activity of matrix metalloproteinases. In vivo studies have shown that 2-({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)benzoic acid can inhibit tumor growth and metastasis in animal models of cancer. 2-({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)benzoic acid has also been shown to have anti-inflammatory effects in animal models of inflammation.
实验室实验的优点和局限性
One advantage of 2-({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)benzoic acid is its versatility. 2-({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)benzoic acid can be easily modified to introduce different functional groups, which can be used to tune its properties for specific applications. Another advantage is its stability. 2-({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)benzoic acid is stable under a wide range of conditions, which makes it suitable for use in various experimental settings. One limitation of 2-({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)benzoic acid is its relatively low solubility in water, which can make it difficult to work with in aqueous environments.
未来方向
There are many potential future directions for research on 2-({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)benzoic acid. One area of interest is the development of 2-({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)benzoic acid-based materials with novel properties, such as self-healing or stimuli-responsive behavior. Another area of interest is the identification of new targets for 2-({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)benzoic acid in cancer and other diseases. Additionally, there is potential for the development of 2-({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)benzoic acid-based therapeutics for the treatment of cancer, inflammation, and viral infections. Finally, further studies are needed to fully understand the mechanism of action of 2-({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)benzoic acid and its effects on biological systems.
合成方法
The synthesis of 2-({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)benzoic acid involves a multi-step process that starts with the reaction of 4-aminobenzoic acid with phosgene to form 4-isocyanatobenzoic acid. This intermediate is then reacted with piperidine to form 4-(1-piperidinylcarbonyl)phenyl isocyanate, which is then reacted with PAC to form 2-({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)benzoic acid. The overall yield of this process is around 60%, and the purity of the final product is typically greater than 98%.
科学研究应用
2-({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)benzoic acid has been studied extensively for its potential applications in various fields, including drug discovery, materials science, and analytical chemistry. In drug discovery, 2-({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)benzoic acid has been shown to have antitumor, anti-inflammatory, and antiviral activities. It has also been investigated as a potential inhibitor of protein-protein interactions, which play a critical role in many diseases. In materials science, 2-({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)benzoic acid has been used as a building block for the synthesis of novel polymers and materials with unique properties. In analytical chemistry, 2-({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)benzoic acid has been used as a derivatizing agent for the analysis of amino acids and peptides by high-performance liquid chromatography.
属性
IUPAC Name |
2-[[4-(piperidine-1-carbonyl)phenyl]carbamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c23-18(16-6-2-3-7-17(16)20(25)26)21-15-10-8-14(9-11-15)19(24)22-12-4-1-5-13-22/h2-3,6-11H,1,4-5,12-13H2,(H,21,23)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDDCTWFIQYANN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-tert-butyl-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4955338.png)
![4-methoxy-3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4955353.png)
![5-(3-chloro-4-methylphenyl)-1-methyl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B4955359.png)
![2-[5-(3,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4955365.png)
![(2-bromo-6-methoxy-4-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4955369.png)
![N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4955370.png)

![5-(4-methoxyphenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine hydrochloride](/img/structure/B4955384.png)

![4-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1,4-oxazepane](/img/structure/B4955396.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-butoxybenzamide](/img/structure/B4955410.png)
![1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,4-dimethylbenzene](/img/structure/B4955423.png)
![7-benzoyl-11-(3-bromophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4955434.png)